1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

5-HT2B receptor pharmacology Radioligand binding CNS drug discovery

Researchers studying PAH, carcinoid syndrome, or cardiac fibrosis often face confounding off-target effects from non-selective 5-HT2 antagonists. This compound provides a definitive solution: • Potent, selective 5-HT2B antagonism (binding IC₅₀ 22 nM, functional IC₅₀ 54 nM) with no activity against 161 GPCRs and 302 kinases at 10 µM. • Clean alternative to broad-spectrum agents like cyproheptadine, enabling unambiguous target engagement studies. • CNS-drug-like profile (clogP 2.04, MW 220.31) with metabolic stability (T₁/₂ >60 min across 7 CYP isoforms) supports reliable in vivo PK/PD and BBB penetration studies. Supplied ≥95% purity; available in mg to gram scales with rapid global fulfillment.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 1096810-46-6
Cat. No. B2452279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
CAS1096810-46-6
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCNC1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3
InChIKeyLVMISVZPIAWPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine: Selective 5-HT2B Antagonist


1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine (CAS 1096810-46-6) is a synthetic piperidin-4-amine derivative characterized by a 4-methoxyphenyl substitution at the piperidine nitrogen and an N-methyl secondary amine at the 4-position [1]. This compound functions as a selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of cardiac valve homeostasis, pulmonary vascular remodeling, and serotonin-mediated fibrotic signaling cascades [2]. Its molecular architecture—comprising a piperidine core, an aromatic 4-methoxyphenyl moiety, and an N-methylamine substituent—confers a favorable physicochemical profile (clogP ≈ 2.04, molecular weight 220.31 g/mol) that aligns with central nervous system (CNS) drug-likeness parameters, making it a relevant building block for neurological disorder research programs .

Selectivity of 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine for 5-HT2B


In medicinal chemistry campaigns targeting the 5-HT2B receptor for indications such as pulmonary arterial hypertension (PAH), carcinoid syndrome, or cardiac fibrosis, researchers often encounter a large pool of structurally related N-substituted piperidin-4-amines. However, subtleties in substitution patterns profoundly alter receptor selectivity profiles. For instance, the 4-methoxyphenyl moiety in the target compound is critical for conferring 5-HT2B antagonism while minimizing off-target activity at related aminergic GPCRs (e.g., 5-HT2A, 5-HT2C, dopamine D2, or adrenergic receptors) [1]. Unlike close analogs such as 1-(3-methoxyphenyl)piperidin-4-amine or 1-(4-chlorophenyl)-N-methylpiperidin-4-amine, which may exhibit broader polypharmacology or different binding kinetics, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine demonstrates a uniquely clean selectivity fingerprint, as evidenced by comprehensive GPCR and kinase panel screens [2]. Consequently, substituting this compound with a generic piperidin-4-amine derivative without careful consideration of its distinct pharmacological signature could introduce confounding off-target effects in in vitro assays or misinterpretation of in vivo efficacy studies, leading to failed lead optimization efforts [3].

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine: Quantitative Evidence


5-HT2B Binding Affinity vs. 1-(3-Methoxyphenyl)piperidin-4-amine

In a radioligand displacement assay using [³H]-LSD on human 5-HT2B receptor expressed in HEK293 cell membranes, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine exhibited an IC₅₀ of 22 ± 9.0 nM for binding affinity [1]. In contrast, the closely related analog 1-(3-methoxyphenyl)piperidin-4-amine (differing only by the position of the methoxy substituent and lacking the N-methyl group) showed a significantly reduced binding affinity with an IC₅₀ > 1,000 nM under identical assay conditions [1]. This ~45-fold difference in binding potency underscores the critical importance of the 4-methoxyphenyl substitution pattern and the N-methyl group for optimal interaction with the 5-HT2B orthosteric binding pocket.

5-HT2B receptor pharmacology Radioligand binding CNS drug discovery

Functional Antagonism at 5-HT2B vs. SB-204741

In a cell-based functional assay measuring 5-HT-stimulated calcium mobilization in HEK293 cells stably expressing human 5-HT2B receptors, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine demonstrated an IC₅₀ of 54 nM for antagonism of receptor activation [1]. This value closely approaches that of the well-characterized reference 5-HT2B antagonist SB-204741, which typically exhibits an IC₅₀ in the 20–30 nM range in similar calcium flux formats. The single-digit nanomolar functional potency confirms that the compound acts as a potent antagonist in a physiologically relevant cellular context, effectively blocking downstream Gq-mediated calcium signaling.

5-HT2B functional antagonism Calcium flux assay GPCR signaling

GPCR Selectivity Profile vs. Broad-Spectrum Piperidines

A comprehensive panel screen of 161 GPCRs revealed that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is negative for agonist activity across all receptors tested and negative for antagonist activity against all receptors except 5-HT2B [1]. This contrasts sharply with many piperidine-based 5-HT receptor modulators (e.g., ketanserin, ritanserin, or cyproheptadine), which often exhibit significant cross-reactivity with 5-HT2A, 5-HT2C, adrenergic α1, histamine H1, or dopamine D2 receptors. The compound's exclusive activity at 5-HT2B represents a high degree of pharmacological cleanliness that is uncommon among arylpiperidine scaffolds, likely attributable to the specific electronic and steric features imparted by the 4-methoxyphenyl and N-methyl substituents.

GPCR selectivity profiling Off-target pharmacology Lead optimization

Kinase Selectivity Profile vs. Multikinase Piperidines

A kinome-wide screen against 302 human kinases showed that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is completely negative for inhibitory activity at a concentration of 10 µM [1]. This finding stands in stark contrast to a subset of piperidine-containing kinase inhibitors (e.g., certain PI3Kδ, JAK, or CDK inhibitors) which, due to their basic amine moiety, can engage kinase ATP-binding pockets. The absence of any detectable kinase inhibition further reinforces the compound's suitability as a selective chemical probe for 5-HT2B pharmacology, free from confounding effects on intracellular signaling cascades that could alter cellular phenotypes independently of GPCR modulation.

Kinase selectivity Off-target kinase inhibition Drug safety profiling

CNS Transporter Interaction vs. Monoamine Transporter Inhibitors

In vitro uptake inhibition assays revealed that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine has no measurable inhibitory effect on serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters at concentrations up to 10 µM [1]. This distinguishes it from numerous piperidine- and piperazine-based CNS-active compounds (e.g., certain antidepressants, antipsychotics, or psychostimulants) that frequently inhibit monoamine transporters, leading to unintended alterations in synaptic neurotransmitter levels. The lack of transporter modulation ensures that any observed in vivo behavioral or physiological effects can be confidently attributed to 5-HT2B receptor antagonism rather than confounding monoaminergic mechanisms.

CNS transporters Serotonin transporter Dopamine transporter

Metabolic Stability and CYP Profile vs. High-Clearance Analogs

In vitro microsomal stability assays in rodent liver microsomes demonstrated that 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine has a half-life (T₁/₂) greater than 60 minutes [1]. Furthermore, CYP substrate activity assays indicated no significant metabolism (T₁/₂ > 60 min) by major human CYP isoforms, including 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 [1]. This contrasts with many unsubstituted or N-alkyl piperidine derivatives, which are often rapidly metabolized by CYP2D6 and CYP3A4, resulting in high intrinsic clearance that complicates in vivo pharmacokinetic (PK) studies and necessitates extensive formulation work. The observed metabolic robustness is likely conferred by the 4-methoxyphenyl group, which may sterically shield metabolically labile sites on the piperidine ring.

Metabolic stability CYP inhibition Drug-drug interaction

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine: Research Applications


Pulmonary Arterial Hypertension Drug Discovery

Given its potent and selective 5-HT2B antagonism (binding IC₅₀ 22 nM, functional IC₅₀ 54 nM) and clean off-target profile [1], 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine serves as an ideal chemical starting point for lead optimization in PAH. 5-HT2B activation on pulmonary artery smooth muscle cells drives vasoconstriction and vascular remodeling. This compound allows researchers to directly test the therapeutic hypothesis of 5-HT2B blockade in rodent PAH models (e.g., monocrotaline or chronic hypoxia) without confounding effects from other aminergic receptors or kinase inhibition. Its favorable metabolic stability supports reliable in vivo dosing.

Carcinoid Syndrome & Cardiac Fibrosis Mechanism Studies

In carcinoid syndrome, elevated circulating serotonin activates 5-HT2B receptors on cardiac valvular interstitial cells, leading to fibrosis and valvulopathy. The compound's exclusive activity at 5-HT2B among 161 GPCRs and 302 kinases makes it a superior tool for dissecting the specific role of 5-HT2B in valvular fibrosis models [1]. Unlike broad-spectrum 5-HT2 antagonists (e.g., cyproheptadine), which also block 5-HT2A/2C and may interfere with gastrointestinal motility or central effects, this compound enables a cleaner interrogation of the peripheral 5-HT2B-driven pathology.

Functional Selectivity & GPCR Biased Signaling

With a clean kinome profile and no monoamine transporter inhibition at 10 µM, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is well-suited for advanced GPCR pharmacology studies, including investigations of functional selectivity (biased agonism/antagonism) at the 5-HT2B receptor [1]. Researchers can confidently attribute any observed differences in β-arrestin recruitment versus Gq-mediated calcium signaling solely to ligand-specific receptor conformations, free from interference by off-target kinase pathways or transporter modulation. This makes it a valuable reference ligand for developing next-generation 5-HT2B modulators with tailored signaling profiles.

CNS Pharmacokinetics & Blood-Brain Barrier Penetration

The compound's moderate lipophilicity (clogP 2.04) and favorable molecular weight (220.31 g/mol) are consistent with CNS drug-like properties . Its demonstrated resistance to rapid CYP-mediated metabolism (T₁/₂ > 60 min for 7 major isoforms) makes it a robust probe for evaluating blood-brain barrier (BBB) penetration and central 5-HT2B target engagement in rodent models [1]. Unlike more polar or metabolically labile analogs, this compound can be used in intravenous and oral PK studies to generate reliable brain-to-plasma ratios and occupancy data, informing the design of CNS-penetrant 5-HT2B antagonists for neuropsychiatric indications (e.g., migraine, anxiety, or addiction).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.